molecular formula C6H10O3 B1429390 Methyl 3-methyloxetane-3-carboxylate CAS No. 1260670-18-5

Methyl 3-methyloxetane-3-carboxylate

Cat. No.: B1429390
CAS No.: 1260670-18-5
M. Wt: 130.14 g/mol
InChI Key: SNJQLBQMKLNJPR-UHFFFAOYSA-N
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Description

Methyl 3-methyloxetane-3-carboxylate (CAS 1260670-18-5) is a specialized organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure features a strained four-membered oxetane ring substituted with a methyl group and a methyl ester at the 3-position. This unique configuration imparts both steric and electronic effects, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound requires storage under inert conditions at 2–8°C to maintain stability .

Biological Activity

Methyl 3-methyloxetane-3-carboxylate (CAS No. 1260670-18-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Boiling Point : Data not available
  • InChI Key : SNJQLBQMKLNJPR-UHFFFAOYSA-N
  • Log P (Octanol/Water Partition Coefficient) : 1.75 (indicating moderate lipophilicity) .

This compound is believed to exert its biological effects through several mechanisms:

Anticancer Properties

A notable study explored the biological activity of methylated analogs of natural products, highlighting the enhanced potency of compounds with structural modifications similar to this compound. For example, compounds that incorporated methyl groups exhibited improved stability and bioactivity against MCF-7 breast cancer cells, suggesting a potential pathway for further research into this compound's anticancer effects .

Pharmacokinetics

The pharmacokinetic profile indicates high gastrointestinal absorption and low blood-brain barrier permeability, suggesting that while it may be effective systemically, it is unlikely to affect central nervous system targets significantly . The compound's ability to permeate skin barriers is also noteworthy, with a log Kp value indicating potential for topical applications .

Comparative Analysis with Related Compounds

Compound NameCAS No.Molecular WeightLog PBiological Activity
This compound1260670-18-5130.14 g/mol1.75Potential anticancer effects
3-Methyloxetane-3-carboxylic acid28562-68-7114.15 g/mol0.92Moderate biological activity
Methyl tetrahydrofuran-3-carboxylate53662-85-4Not specifiedNot availableLimited data available

Future Directions for Research

Further studies are necessary to elucidate the specific biological pathways influenced by this compound. Areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and therapeutic efficacy of the compound.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer activity.
  • Structural Modifications : Exploring how variations in the chemical structure can enhance or alter its biological activity.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
Methyl 3-methyloxetane-3-carboxylate is being investigated for its role as a building block in the synthesis of biologically active compounds. Its oxetane structure allows for the introduction of various substituents, which can lead to compounds with enhanced pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial activities, making them candidates for pharmaceutical development.

Case Study:
A study published in ResearchGate demonstrated the synthesis of oxetane derivatives from this compound, highlighting its application in creating novel compounds with potential therapeutic effects . This synthesis involved a telescoped procedure that efficiently produced various derivatives suitable for biological testing.

Organic Synthesis

Building Block in Organic Reactions:
The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of esters and other functional groups. Its ability to undergo ring-opening reactions makes it valuable for synthesizing larger, more complex molecules.

Table: Comparison of Related Compounds

Compound NameStructure TypeUnique Features
This compoundEster of oxetaneSimplified structure; reactive oxetane ring
Benzyl 3-methyloxetane-3-carboxylateAromatic esterEnhanced reactivity due to benzyl group
Ethyl 4-methylpentanoateStraight-chain esterDifferent carbon skeleton; simpler reactivity

This table illustrates how this compound compares to other related compounds, emphasizing its unique structural characteristics that contribute to its utility in synthesis.

Polymer Chemistry

Polymerization Potential:
Due to its reactive nature, this compound can be utilized in polymer chemistry. It is capable of participating in copolymerization reactions, leading to the formation of polymers with tailored properties for specific applications, such as coatings and adhesives .

Case Study:
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Such modifications are crucial for developing advanced materials used in various industrial applications.

Environmental Applications

Biodegradable Materials:
The compound's structure lends itself to the creation of biodegradable polymers. Research has indicated that polymers derived from this compound can degrade more readily than traditional plastics, presenting an environmentally friendly alternative .

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 3-methyloxetane-3-carboxylate, and how are yields optimized?

Answer:
The compound is typically synthesized via cyclization reactions. A widely cited method involves reacting trimethylolalkanes with dialkyl carbonates under controlled conditions, achieving up to 87.5% yield . For example, trimethylolpropane reacts with dimethyl carbonate in the presence of a base catalyst to form oxetane derivatives. Key parameters for yield optimization include temperature (80–120°C), reaction time (6–12 hours), and stoichiometric ratios of reactants . Alternative routes may employ ring-closing strategies using activated esters, though these often require stringent anhydrous conditions .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Core characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the oxetane ring and ester moiety (e.g., δ ~4.5 ppm for oxetane protons) .
  • IR spectroscopy for carbonyl (C=O stretch at ~1740 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) to verify molecular weight (116.117 g/mol) and fragmentation patterns .
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:
Discrepancies in yields (e.g., 87.5% vs. lower values) often stem from:

  • Catalyst selection : Strong bases (e.g., NaH) may degrade sensitive intermediates, while milder bases (K₂CO₃) improve reproducibility .
  • Purification methods : Column chromatography vs. distillation can affect recovery rates.
  • Reaction monitoring : Inline FTIR or HPLC tracking of intermediates reduces side-product formation .
    A systematic review of reaction parameters in peer-reviewed protocols is critical for reconciling data .

Q. Advanced: What strategies are effective for studying the compound’s interaction with biological targets?

Answer:
To probe medicinal chemistry applications:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities with enzymes/receptors .
  • Molecular docking simulations (e.g., AutoDock Vina) model interactions with active sites, guided by structural analogs like 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid .
  • In vitro assays (e.g., enzyme inhibition) validate activity, with IC₅₀ values compared to structurally related oxetanes .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Impervious gloves (nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations via gas detection tubes .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
    Refer to SDS guidelines for emergency procedures (e.g., eye rinsing with 0.9% saline) .

Q. Advanced: How does modifying substituents on the oxetane ring impact physicochemical properties?

Answer:
Systematic SAR studies reveal:

  • Lipophilicity : Adding methyl groups increases logP, enhancing membrane permeability (calculated via ChemAxon) .
  • Steric effects : Bulky substituents (e.g., phenyl) reduce rotational freedom, affecting binding kinetics .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) stabilize the oxetane ring against hydrolysis .
    Experimental validation via Hammett plots or computational DFT studies is recommended .

Q. Basic: What are the compound’s applications in materials science?

Answer:

  • Polymer precursors : The oxetane ring undergoes cationic ring-opening polymerization to form polyethers for coatings .
  • Crosslinking agents : Derivatives like 3-ethyl-3-hydroxymethyloxetane enhance thermoset resin stability .
  • Liquid crystals : Structural analogs exhibit mesogenic properties under polarized microscopy .

Q. Advanced: How can computational methods predict the compound’s stability under varying conditions?

Answer:

  • DFT calculations (Gaussian 16) model hydrolysis pathways, identifying transition states and activation energies .
  • Molecular dynamics simulations (Amber) assess thermal degradation thresholds (e.g., >150°C) .
  • QSPR models correlate substituent effects with shelf-life predictions in accelerated stability tests .

Q. Basic: What are best practices for long-term storage?

Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Container : Amber glass vials with PTFE-lined caps minimize moisture ingress .
  • Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., carboxylic acid derivatives) .

Q. Advanced: What role does the compound play in kinetic studies of cycloaddition reactions?

Answer:
As a dienophile in Diels-Alder reactions:

  • Kinetic profiling : UV-Vis spectroscopy tracks reaction progress, with rate constants (k) calculated via the Michaelis-Menten model .
  • Steric effects : The methyl group lowers activation energy (ΔG‡) by ~2 kcal/mol compared to unsubstituted oxetanes .
  • Solvent optimization : Nonpolar solvents (toluene) favor endo selectivity in cycloadditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl oxetane-3-carboxylate (CAS 1638760-80-1)

  • Molecular Formula : C₅H₈O₃
  • Molecular Weight : 116.12 g/mol
  • Key Differences : Lacks the methyl group on the oxetane ring, resulting in reduced steric hindrance and lower molecular weight.
  • Reactivity/Applications : Simpler structure may enhance solubility but reduce stability compared to its methyl-substituted counterpart. Used in synthetic routes requiring unhindered ester groups .

3-(Chloromethyl)-3-methyloxetane (CAS 822-48-0)

  • Molecular Formula : C₅H₉ClO
  • Molecular Weight : 120.58 g/mol
  • Key Differences : Substitution of the ester group with a chloromethyl moiety increases electrophilicity, enabling nucleophilic substitution reactions.
  • Reactivity/Applications : Primarily serves as a reactive intermediate in polymerization or cross-linking processes .

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate (CAS 1780733-73-4)

  • Molecular Formula : C₆H₁₀O₄
  • Molecular Weight : 146.14 g/mol
  • Key Differences : Hydroxymethyl group introduces hydrogen-bonding capacity and oxidative sensitivity.
  • Reactivity/Applications : Suitable for further functionalization (e.g., esterification or etherification) in drug discovery .

Cyclic Esters with Larger Rings (e.g., Methyl Cyclohexanecarboxylate, CAS 110-42-9)

  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol
  • Key Differences : Six-membered cyclohexane ring reduces ring strain, enhancing thermal stability but limiting reactivity compared to oxetanes.
  • Applications : Common in fragrances and plasticizers due to lower reactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl 3-methyloxetane-3-carboxylate 1260670-18-5 C₆H₁₀O₃ 130.14 Methyl, carboxylate ester Pharmaceutical intermediates
Methyl oxetane-3-carboxylate 1638760-80-1 C₅H₈O₃ 116.12 Carboxylate ester Synthetic building block
3-(Chloromethyl)-3-methyloxetane 822-48-0 C₅H₉ClO 120.58 Chloromethyl, methyl Polymer chemistry
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate 1780733-73-4 C₆H₁₀O₄ 146.14 Hydroxymethyl, carboxylate Multistep organic synthesis
Methyl cyclohexanecarboxylate 110-42-9 C₈H₁₂O₂ 140.18 Cyclohexane, carboxylate Fragrances, plasticizers

Key Research Findings

Steric and Electronic Effects : The methyl group in this compound stabilizes the oxetane ring against ring-opening reactions, a critical advantage in controlled drug delivery systems .

Reactivity Trends : Chloromethyl-substituted oxetanes (e.g., CAS 822-48-0) exhibit higher reactivity due to the electrophilic chlorine atom, enabling facile cross-linking in polymer chemistry .

Functional Group Influence : Hydroxymethyl derivatives (e.g., CAS 1780733-73-4) broaden utility in medicinal chemistry by allowing selective modifications, though they require careful handling to prevent oxidation .

Ring Size Impact : Oxetanes’ strained four-membered rings offer higher reactivity compared to six-membered cyclohexane analogs, making them preferable in dynamic combinatorial chemistry .

Properties

IUPAC Name

methyl 3-methyloxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJQLBQMKLNJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855637
Record name Methyl 3-methyloxetane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-18-5
Record name Methyl 3-methyloxetane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyloxetane-3-carboxylate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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